
N-(2-ethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Glutaminase Inhibition for Cancer Therapy
A study highlighted the synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including N-(2-ethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide derivatives, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This enzyme is crucial for cancer cell proliferation and survival, making its inhibition a promising approach for cancer therapy. The analogs demonstrated potent GLS inhibition, improved drug-like properties, and significant in vitro and in vivo antitumor activity against lymphoma B cells (Shukla et al., 2012).
Antimicrobial Applications
Another research avenue involves the synthesis of novel thiazole and pyridone derivatives bearing the sulfonamide moiety, designed as antimicrobial agents. These compounds, structurally related to this compound, exhibited broad-spectrum antimicrobial activity, showing promise as new therapeutic agents to combat resistant bacterial and fungal infections (Darwish et al., 2014).
Coordination Complexes and Antioxidant Activity
Research on coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally similar to this compound, revealed significant antioxidant activity. These complexes demonstrated a potential for use in oxidative stress-related diseases, showcasing the versatility of these compounds in medicinal chemistry (Chkirate et al., 2019).
Drug Metabolism Studies
The application of biocatalysis to drug metabolism studies, using Actinoplanes missouriensis to produce mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators, underlines the importance of understanding the metabolic fate of therapeutic agents, including those structurally related to this compound. This research aids in the development of drugs with improved efficacy and safety profiles (Zmijewski et al., 2006).
Antitumor and Antimalarial Potential
Investigations into antimalarial sulfonamides as potential COVID-19 drugs included computational calculations and molecular docking studies, focusing on the reactivity and antimalarial activity of sulfonamide derivatives. These studies provide insight into the therapeutic potential of sulfonamide-based compounds, including this compound, against a range of diseases, highlighting their versatility in drug design (Fahim et al., 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-3-14-6-4-5-7-18(14)23-19(24)12-16-13-27-20(22-16)21-15-8-10-17(11-9-15)28(2,25)26/h4-11,13H,3,12H2,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFAFJWWHXVGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
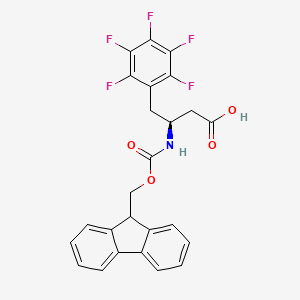



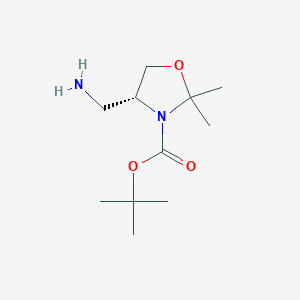
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2609192.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2609194.png)
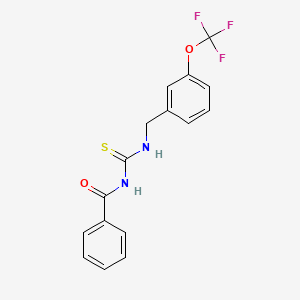
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B2609196.png)
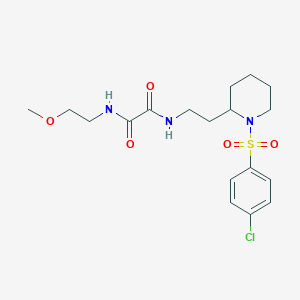
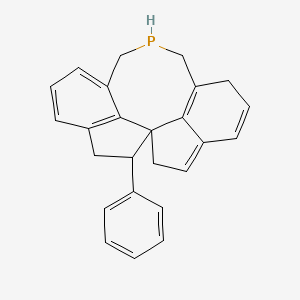

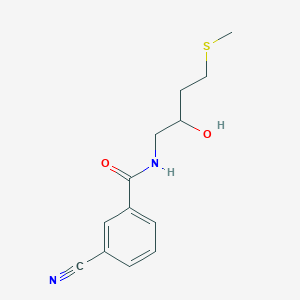
![4-[[3-[[4-[2-[4-(Oxan-2-yloxy)phenyl]propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzonitrile](/img/structure/B2609207.png)
